Gravelliferone

Description

Overview of Coumarins as a Class of Natural Products

Coumarins are a large and important class of phenolic substances found throughout the plant and microbial kingdoms, including in fungi and bacteria. numberanalytics.comiau.irnih.gov Their chemical scaffold is based on a benzopyrone nucleus, which consists of a benzene (B151609) ring fused to an α-pyrone ring. numberanalytics.com The biosynthesis of coumarins in plants primarily occurs via the shikimic acid pathway. nih.govresearchgate.net

These compounds are widely distributed in nature and can be found in the roots, stems, leaves, flowers, and fruits of many plant families, such as Rutaceae, Apiaceae, and Fabaceae. numberanalytics.comresearchgate.net Historically, the simplest member of the family, coumarin (B35378), was first isolated from the tonka bean (Dipteryx odorata). numberanalytics.com

Coumarins are recognized for their diverse and significant pharmacological properties. nih.gov The broad spectrum of biological activities associated with this class includes anti-inflammatory, antioxidant, antimicrobial, anticoagulant, and anticancer effects. iau.irresearchgate.netresearchgate.net The specific activity of a coumarin derivative is highly dependent on its substitution pattern. nih.gov Based on their structural complexity, natural coumarins are categorized into several subclasses.

Table 1: Major Classifications of Natural Coumarins

| Classification | Description | Example(s) |

|---|---|---|

| Simple Coumarins | Possess a basic benzopyrone skeleton, often with hydroxyl, methoxy, or alkyl substitutions. researchgate.net | Umbelliferone (B1683723), Scopoletin, Esculetin researchgate.net |

| Furanocoumarins | Feature a furan (B31954) ring fused to the coumarin core. They can be linear or angular in structure. nih.govresearchgate.net | Psoralen, Angelicin, Imperatorin numberanalytics.comnih.gov |

| Pyranocoumarins | Contain a pyran ring fused to the coumarin nucleus, also existing in linear and angular forms. nih.govresearchgate.net | Xanthyletin, Seselin |

| Prenylated Coumarins | Characterized by the presence of one or more isoprenoid side chains (e.g., prenyl, geranyl, farnesyl) attached to the coumarin structure. benthamdirect.comnih.gov | Osthole, Gravelliferone nih.gov |

| Biscoumarins | Dimeric structures formed by the linkage of two coumarin units. researchgate.net | Dicoumarol |

This compound's Position within Prenylated Coumarin Subclasses

This compound is a member of the prenylated coumarin subclass. Prenylation involves the enzymatic attachment of isoprenoid units, such as a 3,3-dimethylallyl (prenyl) group, to the core molecule. benthamdirect.combenthamscience.com This structural modification often enhances the lipophilicity and biological activity of the compound, enabling it to interact more effectively with cellular membranes and protein targets. benthamdirect.comnih.gov

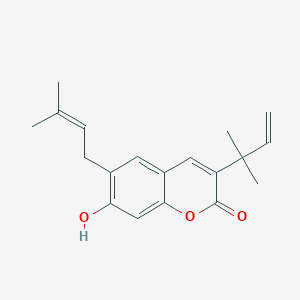

The chemical structure of this compound is 7-hydroxy-3-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)chromen-2-one. nih.gov It is a derivative of umbelliferone (7-hydroxycoumarin), featuring two distinct prenyl groups attached at the C-3 and C-6 positions of the coumarin skeleton. researchgate.netnih.gov This specific arrangement places it within a group of 3,6-disubstituted prenylated coumarins.

This compound has been isolated from several plant species, notably from the Rutaceae family, including Ruta graveolens (common rue) and various Clausena species like Clausena anisata and Clausena lansium. nih.govepa.gov

Table 2: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 7-hydroxy-3-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)chromen-2-one | nih.gov |

| Molecular Formula | C₁₉H₂₂O₃ | nih.gov |

| Molar Mass | 298.4 g/mol | nih.gov |

| Melting Point | 166 - 168 °C | nih.gov |

| CAS Number | 21316-80-3 | nih.gov |

Contemporary research has focused on elucidating the biological activities of this compound. Studies have shown that like many other prenylated coumarins, it exhibits a range of effects. For instance, phytochemical investigations of Clausena anisata identified this compound as one of the constituents with cytotoxic activity against HeLa cells. epa.gov Other research on prenylated coumarins from Clausena lenis demonstrated notable anti-inflammatory and anti-HIV activities for the isolated compounds. researchgate.netnih.gov While these studies investigate a group of related compounds, they highlight the pharmacological potential of this structural class.

Table 3: Selected Research Findings on this compound and Related Prenylated Coumarins

| Compound(s) | Source Organism | Investigated Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| This compound , Murrayamine-A, Xylotenin, etc. | Clausena anisata | Cytotoxicity | Found to be active against HeLa cancer cells with an LC₅₀ value between 1.14 to 3.26 µg/mL and a high selectivity index. | epa.gov |

| Three new and nine known prenylated coumarins | Clausena lenis | Anti-inflammatory & Anti-HIV | The compounds displayed remarkable inhibitory effects against nitric oxide (NO) production and exhibited considerable anti-HIV-1 reverse transcriptase (RT) activities. | researchgate.netnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

21316-80-3 |

|---|---|

Molecular Formula |

C19H22O3 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

7-hydroxy-3-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)chromen-2-one |

InChI |

InChI=1S/C19H22O3/c1-6-19(4,5)15-10-14-9-13(8-7-12(2)3)16(20)11-17(14)22-18(15)21/h6-7,9-11,20H,1,8H2,2-5H3 |

InChI Key |

HEPYYVMIJBDNIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(C)(C)C=C)O)C |

melting_point |

166 - 168 °C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Distribution of Gravelliferone

Isolation and Identification from Botanical Sources

The isolation of gravelliferone has been documented from different plant species, primarily through phytochemical analyses of their extracts.

Ruta graveolens, commonly known as rue, is a well-known source of a diverse array of secondary metabolites, including coumarins. researchgate.netwjpmr.com this compound has been identified as one of the chemical constituents of this plant. researchgate.netresearchgate.netortobotaniconapoli.it The compound is found alongside other related coumarins such as this compound methyl ether. researchgate.netortobotaniconapoli.it Phytochemical studies have revealed that the non-volatile fraction of R. graveolens is rich in coumarins and alkaloids. wjpmr.comdovepress.com The presence of these compounds contributes to the plant's characteristic strong odor. wjpmr.comdovepress.com

Table 1: Phytochemicals Identified in Ruta graveolens

| Compound Class | Examples | Reference |

| Coumarins | This compound, this compound methyl ether, Rutamarin, Bergapten | researchgate.netortobotaniconapoli.it |

| Alkaloids | Graveoline, Skimmianine, Rutacridone | nih.govnih.gov |

| Flavonoids | Rutin, Quercetin | wjpmr.comiomcworld.com |

| Volatile Oils | 2-Nonanone, 2-Undecanone (B123061) | mdpi.com |

This table is not exhaustive but provides examples of the major classes of compounds found in the plant.

This compound has also been isolated from Clausena lenis, another member of the Rutaceae family. researchgate.nettandfonline.com Phytochemical investigations of the root bark, stem bark, and leaves of C. lenis led to the isolation of several coumarins, including this compound. tandfonline.comtandfonline.com In one study, this compound was isolated from the root bark of the plant, along with a newly identified derivative named this compound A. tandfonline.comnih.govtandfonline.com The presence of these compounds was established through spectroscopic methods. nih.govtandfonline.com Further research on C. lenis has led to the isolation of numerous other compounds, highlighting the chemical diversity of this species. nih.govmdpi.com

In Ruta graveolens, this compound and its methyl ether have been specifically localized to the roots of the plant. usda.govusda.gov The distribution of secondary metabolites can vary significantly between different plant organs. mdpi.com For instance, while the roots of R. graveolens are a source of this compound, the essential oil extracted from the aerial parts (flowers, leaves, and stems) is predominantly composed of other compounds like 2-undecanone and 2-nonanone. mdpi.com Similarly, in Clausena lenis, this compound was isolated from the root bark, while other compounds were found in the stem bark and leaves. tandfonline.comtandfonline.com

Biosynthesis of Gravelliferone

General Coumarin (B35378) Biosynthetic Pathways

Coumarins are a class of phenolic compounds synthesized by plants, originating from the phenylpropanoid pathway. researchgate.net This pathway is responsible for a vast array of secondary metabolites crucial for plant defense and survival. researchgate.netfrontiersin.org

The fundamental carbon skeleton of all coumarins is derived from the aromatic amino acid L-phenylalanine. researchgate.netpeerj.com The biosynthesis of phenylalanine itself occurs through the shikimic acid pathway. rsc.orgnih.gov This essential metabolic route starts with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). peerj.com Through a series of seven enzymatic steps, chorismic acid is produced, which serves as the final branch-point intermediate for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. rsc.org For coumarin biosynthesis, phenylalanine is the primary precursor. researchgate.net

The conversion of L-phenylalanine into the core coumarin structure involves several key enzymatic steps. peerj.com This process, known as the general phenylpropanoid pathway, sets the stage for the diversification of coumarins. frontiersin.org

Deamination of Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-Cinnamic Acid . peerj.com

Hydroxylation of Cinnamic Acid: The next step is the hydroxylation of cinnamic acid at the C4 position to yield p-coumaric acid. This reaction is catalyzed by Cinnamic Acid 4-Hydroxylase (C4H) , which is a crucial Cytochrome P450 -dependent monooxygenase (CYP73A family). researchgate.netfrontiersin.orgpeerj.com

Ortho-Hydroxylation and Lactonization: A pivotal and complex step in coumarin biosynthesis is the ortho-hydroxylation (at the C2 position) of the cinnamic acid derivative. researchgate.netsemanticscholar.org The resulting 2,4-dihydroxycinnamic acid undergoes a trans-cis isomerization of the side chain, which then allows for spontaneous or enzyme-catalyzed lactonization (intramolecular esterification) to close the ring and form the characteristic benzopyrone structure of Umbelliferone (B1683723) (7-hydroxycoumarin). researchgate.net The precise nature of the ortho-hydroxylase enzyme, often presumed to be a labile Cytochrome P450, remains a subject of ongoing research. researchgate.netsemanticscholar.org

Specific Routes to Prenylated Coumarins

Gravelliferone is a prenylated coumarin, meaning it has an additional isoprenoid-derived substituent attached to its core umbelliferone structure. This prenylation is a critical step that significantly increases the structural diversity and biological activity of coumarins.

The addition of a prenyl group is catalyzed by a class of enzymes called prenyltransferases (PTs) . frontiersin.orgrsc.org These enzymes transfer a five-carbon dimethylallyl pyrophosphate (DMAPP) or a longer-chain geranyl pyrophosphate (GPP) moiety to an acceptor molecule, in this case, the coumarin scaffold. rsc.org

Prenylation Patterns: Prenylation can occur at different positions on the coumarin ring, most commonly at the C6 or C8 positions (C-prenylation) or on the hydroxyl group at C7 (O-prenylation). researchgate.netrsc.org This regiospecificity is determined by the specific prenyltransferase enzyme involved.

Cyclization Mechanisms: Following prenylation, the attached side chain can undergo further enzymatic modification, including cyclization, to form additional heterocyclic rings. For instance, the prenyl group attached at C6 or C8 of umbelliferone can cyclize with the adjacent phenolic hydroxyl group to form linear or angular furanocoumarins, respectively. researchgate.net Other modifications can lead to the formation of pyranocoumarin (B1669404) structures.

Ruta graveolens, commonly known as rue, is a plant species well-known for its production of a diverse array of secondary metabolites, particularly coumarins and alkaloids. nih.govnih.gov While the complete, step-by-step enzymatic pathway for this compound has not been fully elucidated in Ruta graveolens, its biosynthesis can be inferred from the established general pathways.

The biosynthesis is understood to proceed as follows:

Formation of the umbelliferone core via the shikimic acid and phenylpropanoid pathways as described above.

A specific prenyltransferase present in Ruta graveolens then catalyzes the attachment of a prenyl group to the umbelliferone molecule.

Subsequent enzymatic modifications, such as cyclization and hydroxylation, likely occur to yield the final, complex structure of this compound.

The presence and induction of Cytochrome P450 enzymes in Ruta graveolens have been documented, underscoring the activity of these crucial enzyme systems in the biosynthesis of furanocoumarins and other complex coumarins within the plant. nih.gov

Chemical Synthesis and Derivatization of Gravelliferone

Total Synthesis Strategies

The total synthesis of gravelliferone hinges on the effective formation of the coumarin (B35378) nucleus and the precise installation of the prenyl groups at the C3 and C6 positions. Various strategies have been developed to achieve this, often employing pericyclic reactions as key steps.

Sigmatropic rearrangements, particularly the Claisen and Cope rearrangements, are powerful and reliable methods for the stereoselective construction of carbon-carbon bonds in the synthesis of complex natural products. nih.gov These tandfonline.comtandfonline.com-sigmatropic processes enable significant structural reorganization and complexity generation. nih.gov The synthesis of 3-(1',1'-dimethylallyl)coumarins, including this compound, has been successfully accomplished using a strategy centered on Claisen and Cope rearrangements. researchgate.net

One reported synthesis starts from umbelliferone (B1683723) and utilizes the rearrangements of 3',3'-dimethylallyl ethers of 6-(3',3'-dimethylallyl)umbelliferone to yield this compound. researchgate.net This approach highlights the utility of sigmatropic rearrangements in constructing congested stereocenters, a common challenge in natural product synthesis. nih.gov The strategic application of these rearrangements allows for the controlled installation of the distinctive dimethylallyl group at the C3 position of the coumarin core. researchgate.net

Cascade reactions, which involve a sequence of transformations where the product of one step becomes the substrate for the next, offer significant advantages in synthesis. nih.gov They are prized for their efficiency, atom economy, and their ability to rapidly build molecular complexity from simple starting materials. nih.gov20.210.105 Such processes are considered a form of "green chemistry" as they reduce the number of separate reaction, workup, and purification steps. 20.210.105

In the context of this compound, a cascade involving a sequence of rearrangements like the Claisen and Cope reactions is a highly effective strategy. researchgate.net The synthesis of this compound and the related compounds chalepin and rutamarin has been achieved from umbelliferon through a pathway involving sequential Claisen and Cope rearrangements of dimethylallyl ethers. researchgate.net This type of planned sequence, where one rearrangement sets up the substrate for the next, exemplifies the power of cascade methodologies in achieving a complex molecular architecture in a controlled and efficient manner. nih.gov

The synthesis of coumarins, the structural core of this compound, has been a focus for the application of green chemistry principles to minimize the use and generation of hazardous substances. benthamdirect.comsciencecodex.com Green methods often lead to enhanced reaction performance, including better product yields, higher purity, and reduced energy consumption compared to conventional techniques. benthamdirect.comsciencecodex.com

Several classical condensation reactions for coumarin synthesis, such as the Pechmann, Knoevenagel, and Perkin reactions, have been adapted to greener conditions. benthamdirect.com These adaptations include the use of microwave irradiation, ultrasound, solvent-free synthesis (mechanochemistry), and the use of environmentally benign solvents like ionic liquids or polyethylene glycol (PEG). benthamdirect.comsciencecodex.comkjscollege.com For instance, the Pechmann condensation of phenols can be carried out using greener solvents, and a subsequent O-allylation and Claisen rearrangement can be performed in PEG-400, demonstrating a step towards a more sustainable synthesis. Another green protocol is grinding, a mechanochemical method that can achieve chemical reactions under solvent-free conditions, which has been used to synthesize novel coumarin derivatives. tandfonline.com

| Green Synthesis Method | Typical Conditions | Advantages |

| Microwave Irradiation | Knoevenagel condensation of salicylaldehyde derivatives with ethyl acetate derivatives in the presence of piperidine. kjscollege.com | Faster reaction times, solvent-free conditions possible. kjscollege.com |

| Mechanochemistry (Grinding) | Solid-state grinding of reactants, such as 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one and cyanothioacetamide. tandfonline.com | Solvent-free, environmentally friendly, often good yields. tandfonline.com |

| Ultrasound Assistance | Used in various condensation reactions to promote reactivity. | Enhanced reaction rates, improved yields. benthamdirect.comsciencecodex.com |

| Green Solvents (e.g., PEG-400) | O-allylation of 7-hydroxycoumarins followed by Claisen rearrangement. | Use of a recyclable, non-toxic solvent. |

Synthetic Modification and Analogue Generation

The modification of the this compound scaffold and the synthesis of related prenylated coumarins are crucial for exploring structure-activity relationships and discovering new therapeutic agents. Small modifications to the coumarin structure can lead to compounds with diverse and improved pharmacological properties. nih.gov

A common strategy in medicinal chemistry is the generation of a library of structurally related compounds for biological evaluation. nih.govull.es By systematically introducing different functional groups, researchers can probe how structural changes affect biological activity. For the coumarin scaffold, this has involved creating derivatives with various substituents to screen for activities such as antiproliferative, antifungal, or anti-HIV effects. nih.govnih.gov

The synthesis of structurally modified phaeosphaeride analogues, for example, involved key steps like vinylogous aldol reactions and intramolecular oxy-Michael additions to produce divergent structures for biological testing. mdpi.com Similarly, a library of 35 structurally related coumarin derivatives was generated through chemical modification to screen for antiproliferative activity. ull.es These studies revealed that specific functionalities, such as an O-alkenylepoxy group, could be key for inducing desired biological effects like DNA damage in target cells. ull.es This highlights the importance of synthesizing a range of analogues to identify key structural motifs for bioactivity.

The synthesis of natural products related to this compound, as well as novel derivatives, provides valuable compounds for biological study. The synthesis of 3-(1',1'-dimethylallyl)coumarins like chalepin and rutamarin has been accomplished alongside that of this compound, often starting from the same precursor, umbelliferon. researchgate.net

Furthermore, other naturally occurring prenylated coumarins have been targeted for total synthesis. For example, altissimacoumarin D was synthesized via the alkylation of isofraxidin, another natural coumarin. nih.gov The key step of forming the coumarin ring of isofraxidin was improved using a greener, solvent-free Knoevenagel condensation. nih.gov Following the synthesis of the coumarin core, alkylation with prenyl or geranyl groups using a simple methodology with potassium carbonate in acetone yielded altissimacoumarin D and seven other analogues with different substitution patterns. nih.gov These synthetic efforts not only provide access to rare natural products but also generate a series of related compounds for systematic biological evaluation. nih.gov

| Compound | Precursor(s) | Key Synthetic Step(s) |

| This compound | Umbelliferon | Claisen and Cope rearrangements of dimethylallyl ethers. researchgate.net |

| Chalepin | Umbelliferon | Claisen and Cope rearrangements of dimethylallyl ethers. researchgate.net |

| Rutamarin | Umbelliferon | Claisen and Cope rearrangements of dimethylallyl ethers. researchgate.net |

| Altissimacoumarin D | Isofraxidin, Geranyl bromide | Alkylation. nih.gov |

| Isofraxidin | 2,4-dihydroxy-3,5-dimethoxybenzaldehyde, Meldrum's acid | Solvent-free Knoevenagel condensation. nih.gov |

Preclinical Pharmacological Investigations of Gravelliferone

Mechanisms of Biological Action

The biological activities of Gravelliferone are multifaceted, stemming from its ability to interact with and modulate numerous cellular components and pathways. Research has highlighted its role as an antioxidant, a modulator of critical signaling cascades, and an inhibitor of key enzymes involved in disease progression.

This compound exhibits significant antioxidant properties, which are central to its protective effects against cellular damage. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of many chronic diseases. nih.gov this compound contributes to cellular redox homeostasis through multiple mechanisms. It can directly scavenge free radicals and also enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov The Nrf2/antioxidant response element (ARE) pathway is a primary regulator of genes that encode for antioxidant proteins and detoxification enzymes. nih.govresearchgate.net Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of these protective genes. researchgate.net The activation of Nrf2 by natural compounds like flavonoids is a key mechanism for mitigating oxidative stress and inflammation. nih.govmdpi.com

This compound has been shown to influence several intracellular signaling pathways that are often dysregulated in diseases such as cancer and neurodegenerative disorders.

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling network that governs cell growth, proliferation, and survival. wikipedia.orgnih.gov Its aberrant activation is a frequent event in many human cancers. nih.govnih.gov Polyphenolic compounds have been shown to inhibit this pathway by reducing the phosphorylation of key protein kinases within the cascade. researchgate.net this compound's modulation of this pathway can interfere with cancer cell proliferation and survival. nih.govprobiologists.com

ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway relays signals from cell surface receptors to the nucleus, controlling fundamental cellular processes like proliferation, differentiation, and apoptosis. wikipedia.orgmdpi.com Dysregulation of this pathway is also implicated in carcinogenesis. jcpres.com Natural polyphenols can regulate the MAPK pathway, thereby suppressing cancer cell growth and inducing cell death. jcpres.comresearchgate.net The binding of growth factors to receptors typically initiates this cascade, leading to the activation of transcription factors. wikipedia.orgnih.gov

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that acts as a transcription factor and plays a critical role in regulating the immune response to infection and inflammation. nih.gov Chronic activation of the NF-κB pathway is linked to various inflammatory diseases and cancers. nih.govnih.gov The canonical pathway involves the release of the p65/p50 dimer from its inhibitor, IκB, allowing it to translocate to the nucleus and promote the transcription of pro-inflammatory genes. nih.govresearchgate.net A compound isolated from Ruta graveolens has been shown to block the activation of NF-κB by preventing the degradation of IκB. nih.gov

Nrf2 Pathway: As mentioned in the antioxidant section, the Nrf2 pathway is a key defense mechanism against oxidative stress. mdpi.comresearchgate.net Under normal conditions, Nrf2 is bound by its inhibitor, Keap1, which facilitates its degradation. nih.gov In the presence of oxidative stress or certain chemical inducers, Nrf2 is released from Keap1 and moves into the nucleus to activate the transcription of antioxidant genes. nih.govresearchgate.net Flavonoids are known to activate the Nrf2 pathway, enhancing the cell's capacity to counteract oxidative damage. nih.gov

This compound can influence programmed cell death, or apoptosis, a critical process for removing damaged or cancerous cells. Many polyphenolic compounds exert their anti-cancer effects by targeting apoptotic pathways. researchgate.net This can occur through the regulation of the Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. A decrease in the Bcl-2/Bax ratio makes cells more susceptible to apoptosis. Additionally, activation of caspases, a family of proteases, is a hallmark of the execution phase of apoptosis.

This compound has demonstrated inhibitory activity against several enzymes implicated in various pathological conditions.

Carbonic Anhydrases (CAs): These are metalloenzymes that catalyze the hydration of carbon dioxide. mdpi.comnih.gov Inhibitors of CAs are used as diuretics, anti-glaucoma agents, and for other therapeutic purposes. nih.govwikipedia.org Coumarins, a class of compounds to which this compound belongs, are recognized as a distinct class of human carbonic anhydrase inhibitors. nih.gov

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. mdpi.commdpi.com Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.comnih.gov Studies on graveoline analogs, which are structurally related to this compound, have shown strong inhibitory activity against AChE. nih.gov

α-Glycosidase: This enzyme is involved in the digestion of carbohydrates in the intestine. nih.gov Its inhibition can slow down the absorption of glucose, which is a therapeutic approach for managing type 2 diabetes. nih.govnih.gov Various plant-derived natural products are known to be effective α-glucosidase inhibitors. nih.govnews-medical.net

Tyrosinase: Tyrosinase is a key enzyme in the synthesis of melanin, the pigment responsible for skin color. nih.govnih.gov Inhibitors of this enzyme are of great interest in the cosmetic industry for skin-whitening purposes and in medicine for treating hyperpigmentation disorders. nih.govmdpi.com Flavonoids are among the natural compounds that have been identified as potent inhibitors of tyrosinase. researchgate.netmdpi.com

The following table summarizes the reported enzyme inhibitory activities of select compounds for comparative purposes.

| Enzyme | Inhibitor/Compound | IC₅₀ Value | Source |

|---|---|---|---|

| Acetylcholinesterase | Piceatannol | 271.74 µM | mdpi.com |

| α-Glycosidase | Caffaldehyde C | 17.50 µM | news-medical.net |

| α-Glycosidase | Acarbose (Control) | 125.6 ± 9.3 µg/ml | academicjournals.orgresearchgate.net |

| Tyrosinase | Glabridin | 0.43 µM | nih.gov |

| Tyrosinase | Kojic Acid | - | mdpi.com |

Cellular Pathway Modulation in Disease Models

Therapeutic Area Specific Studies (Preclinical in vitro and in vivo Models)

Preclinical studies are essential for evaluating the therapeutic potential of a compound before it can be considered for clinical trials in humans. creative-biolabs.com These studies typically involve in vitro experiments using cell lines and in vivo experiments using animal models of disease. creative-biolabs.comyoutube.com

In vitro studies allow researchers to investigate the effects of a compound on specific cell types in a controlled environment. creative-biolabs.com For instance, the anti-cancer potential of a compound can be initially assessed by treating cancer cell lines and measuring effects on cell viability, proliferation, and apoptosis. nih.gov Similarly, neuroprotective effects can be studied using neuronal cell cultures.

In vivo studies are conducted in living organisms, most often in animal models that mimic human diseases. youtube.com These studies provide critical information on a compound's efficacy and how it behaves within a complex biological system. nih.gov For example, the anti-tumor activity of a compound can be evaluated by administering it to mice with xenograft tumors and monitoring tumor growth over time. nih.govnih.gov

In vitro Cytostatic and Antiproliferative Effects on Cancer Cell Lines

This compound has demonstrated notable cytostatic and antiproliferative activities across a range of human cancer cell lines in laboratory settings. Studies have shown its potential to inhibit the growth of various cancer cells, including those of leukemic, gastric carcinoma, breast, lung, kidney, and melanoma origin.

The compound's efficacy is typically evaluated by determining the concentration required to inhibit 50% of cell proliferation (IC50). For instance, in a study involving the large cell carcinoma cell line COR-L23, a dichloromethane extract containing this compound showed an IC50 of 20.1 µg/mL. Furthermore, purified jacaranone, a related compound, exhibited potent activity against all tested tumor cell lines with IC50 values ranging from 2.86 to 3.85 µg/mL nih.gov. Another study highlighted the antiproliferative effects of a plant extract against the human breast tumor cell line (BT-20) researchgate.net. The diverse range of susceptible cancer cell lines suggests a broad spectrum of potential anticancer activity for this compound and similar compounds.

Table 1: In vitro Antiproliferative Activity of this compound and Related Compounds

| Cell Line | Cancer Type | Compound/Extract | IC50 Value |

|---|---|---|---|

| COR-L23 | Large Cell Carcinoma | Dichloromethane Extract | 20.1 µg/mL nih.gov |

| Various | Various | Jacaranone | 2.86 - 3.85 µg/mL nih.gov |

| BT-20 | Breast Cancer | Ethanolic Extract | Not specified researchgate.net |

| HCT-15 | Colorectal Cancer | Methanol (B129727) Extract | 16.23 ± 2.89 µg/mL mdpi.com |

| SK-OV-3 | Ovarian Cancer | 28-propynoylbetulin | 0.2 µM mdpi.com |

| OVCAR-3 | Ovarian Cancer | 28-propynoylbetulin | 0.19 µM mdpi.com |

Mechanistic Studies on Cell Cycle Arrest and DNA-Associated Enzyme Inhibition

The anticancer potential of this compound is further understood through its mechanisms of action, which include inducing cell cycle arrest and inhibiting enzymes crucial for DNA replication. Research indicates that certain natural compounds can halt the progression of the cell cycle, a fundamental process for cell proliferation. nih.gov

For example, studies on other natural compounds have shown the ability to arrest the cell cycle at the G2/M phase. This is often accompanied by a decrease in the expression of key cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c. nih.gov Cell cycle arrest is a critical mechanism to prevent the replication of damaged cells and can lead to apoptosis (programmed cell death). nih.gov While specific studies on this compound's direct interaction with these exact proteins are still emerging, the observed antiproliferative effects strongly suggest an interference with the cell cycle machinery. The inhibition of cyclin-dependent kinase (CDK) activity is a common and essential mechanism for inducing cell-cycle arrest. nih.gov

Effects on Angiogenesis and Tumor-Associated Enzymes

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some natural compounds have demonstrated the ability to inhibit tumor angiogenesis. nih.gov Tumor-associated macrophages (TAMs) are known to be key regulators of both tumor angiogenesis and lymphangiogenesis, producing soluble factors that directly or indirectly promote vessel formation. nih.gov

Furthermore, certain compounds can enhance the anti-tumor effects of established angiogenesis inhibitors. mdpi.com While direct evidence for this compound's anti-angiogenic properties is being investigated, related natural products have shown promise in this area. For instance, some compounds can inhibit the migration of endothelial cells, a key step in angiogenesis. nih.gov The inhibition of tumor-associated enzymes is another avenue through which anticancer agents can exert their effects. These enzymes are often involved in processes that promote tumor growth and invasion.

Preclinical in vivo Anti-tumor Activity Studies

The promising in vitro results for compounds like this compound have prompted further investigation in preclinical in vivo models. These studies are crucial for evaluating a compound's anti-tumor activity within a living organism. semanticscholar.orgnih.gov Animal models, such as those using zebrafish or mice, are commonly employed to assess the efficacy of potential anticancer agents. nih.gov

For instance, in a zebrafish xenograft model, a natural diterpenoid demonstrated the ability to significantly inhibit tumor cell proliferation and migration in vivo. nih.gov In other preclinical models, various natural compounds have shown potent antitumor activity, suppressing the growth of cancer xenografts. nih.gov These in vivo studies provide a more comprehensive understanding of a compound's potential therapeutic value and are a critical step in the drug development process. semanticscholar.org

Antimicrobial Activities

Antibacterial Spectrum and Efficacy (e.g., Staphylococcus aureus)

This compound and related natural compounds have demonstrated significant antimicrobial activity, particularly against the bacterium Staphylococcus aureus, a common cause of various infections. The antibacterial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Studies on various plant-derived compounds have shown a broad spectrum of antibacterial properties. mdpi.comnih.gov For example, graveoline, a quinolone alkaloid, exhibited MIC values ranging from 500 to 1000 μg/mL against Staphylococcus aureus. researchgate.net Another natural compound, β-caryophyllene, showed selective antibacterial activity against S. aureus with a much lower MIC of 3 ± 1.0 µM. nih.gov The crude extract of Curvularia papendorfii also displayed selective antibacterial activity against Staphylococcus species with a MIC of 312 µg/mL. mdpi.com These findings highlight the potential of these natural products as sources for new antibacterial agents.

**Table 2: Antibacterial Activity against *Staphylococcus aureus***

| Compound/Extract | MIC Value |

|---|---|

| Graveoline | 500 - 1000 µg/mL researchgate.net |

| β-caryophyllene | 3 ± 1.0 µM nih.gov |

| Curvularia papendorfii crude extract | 312 µg/mL mdpi.com |

| Kheiric acid | 62.5 µg/mL (against MRSA) mdpi.com |

Antifungal and Antiviral Effects (e.g., Anti-HIV Activity and Reverse Transcriptase Inhibition)

The potential of this compound as an antiviral agent, particularly against the Human Immunodeficiency Virus (HIV), has been highlighted in scientific literature. A comprehensive review of plant-derived coumarins with anti-HIV activity has identified this compound as a compound of interest.

Specifically, this compound, isolated from the ethanol extract of the fruits of Manilkara zapota, demonstrated noteworthy anti-HIV activity. In preclinical evaluations, it exhibited a half-maximal effective concentration (EC50) of 2.28 μM against HIV replication in H9 lymphocytes nih.gov. This finding positions this compound as a potential candidate for further investigation in the development of novel anti-HIV therapies. The mechanism of action for many coumarins against HIV involves the inhibition of key viral enzymes, such as reverse transcriptase nih.gov. This enzyme is crucial for the replication of the virus, and its inhibition is a key strategy in current antiretroviral therapies. While the specific inhibitory activity of this compound on HIV reverse transcriptase has been suggested, detailed studies providing specific IC50 values for this enzymatic inhibition are not yet available in the reviewed literature.

With regard to antifungal properties, while various plant extracts containing a mixture of compounds, including coumarins, have shown antifungal activity against a range of fungal pathogens, specific studies detailing the antifungal spectrum and efficacy of isolated this compound are not currently available in the public domain.

Table 1: Investigated Antiviral Activity of this compound

| Virus | Assay | Cell Line | EC50 | Source |

|---|---|---|---|---|

| HIV | Anti-HIV Replication | H9 lymphocytes | 2.28 μM | nih.gov |

| No specific data available for other viruses |

Anti-inflammatory Properties

The anti-inflammatory potential of coumarin (B35378) compounds is a subject of ongoing research. Studies on various plant extracts containing coumarins have indicated anti-inflammatory effects. For instance, extracts from Ruta graveolens, a known source of this compound, have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process researchgate.net.

However, it is important to note that these studies have been conducted on crude extracts or fractions containing a multitude of chemical constituents. Therefore, the direct contribution of this compound to the observed anti-inflammatory effects cannot be definitively ascertained from the currently available literature. Preclinical studies focusing specifically on the in vivo and in vitro anti-inflammatory activity of isolated this compound, including its effects on pro-inflammatory cytokines and other inflammatory mediators, are required to elucidate its specific properties in this area.

Other Investigated Biological Effects (e.g., Antihyperglycemic, Anticonvulsant, Neuro-modulatory)

Investigations into other biological activities of this compound are in the early stages. While the plant species from which this compound can be isolated have traditional uses that might suggest a basis for these effects, specific preclinical data on the isolated compound are largely unavailable.

Antihyperglycemic Effects: Certain plant extracts containing coumarins have been investigated for their potential to regulate blood sugar levels. For example, studies on related coumarin compounds like umbelliferone (B1683723) have shown promising antihyperglycemic effects in animal models of diabetes nih.govresearchgate.net. These effects are often attributed to mechanisms such as improved insulin secretion and enhanced glucose uptake. However, dedicated studies on the antihyperglycemic properties of this compound have not been found in the reviewed scientific literature.

Anticonvulsant Activity: The potential for coumarin derivatives to exert anticonvulsant effects has been explored. Research on umbelliferone, a structurally related coumarin, has demonstrated anticonvulsant activity in various animal models of seizures. These findings suggest that the coumarin scaffold may be a promising starting point for the development of new antiepileptic agents. Nevertheless, there is currently a lack of specific preclinical studies investigating the anticonvulsant potential of this compound.

Neuro-modulatory Effects: The broad bioactivity of coumarins has led to interest in their potential neuromodulatory effects. This is a wide field of research that could encompass interactions with various neurotransmitter systems and receptors in the central nervous system. At present, there is no direct scientific evidence from preclinical studies to support any specific neuro-modulatory roles for the isolated compound this compound.

Structure Activity Relationship Sar Studies of Gravelliferone and Its Analogues

Principles of SAR Analysis for Coumarins

The foundational principle of SAR analysis is that the biological activity of a molecule is a direct function of its three-dimensional structure and the physicochemical properties of its constituent atoms and functional groups. For the coumarin (B35378) scaffold, SAR studies systematically explore how modifications to the core structure impact its interaction with biological targets.

The coumarin nucleus, a fusion of a benzene (B151609) ring and a pyranone ring, serves as a privileged scaffold in medicinal chemistry due to its favorable physicochemical characteristics and the relative ease of its synthetic modification. nih.gov Key structural features that are commonly investigated in the SAR of coumarins include:

The Coumarin Core: The bicyclic ring system is fundamental for the baseline activity of many coumarin derivatives. Its unique electronic and steric properties allow it to interact with a variety of biological targets through mechanisms like hydrogen bonding, π-π stacking, and hydrophobic interactions. areeo.ac.ir

Substituents on the Benzene Ring: The nature, position, and number of substituents on the aromatic portion of the coumarin molecule significantly influence its biological profile. For instance, the presence of hydroxyl groups is often crucial for antioxidant activity. nih.gov The position of these substituents is also critical; for example, in some series of O-prenylated coumarins, substitution at the C6 position has been found to confer better anticancer activity than substitution at the C8 position. mdpi.com

Substituents on the Pyranone Ring: Modifications at the C3 and C4 positions of the pyranone ring can dramatically alter the biological activity. The introduction of various functional groups at these positions has been a successful strategy in developing coumarins with a wide range of pharmacological effects, including anticoagulant, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Coumarin Research

QSAR represents a more advanced approach that employs mathematical models to create a quantitative correlation between the chemical structure of coumarin derivatives and their biological activities. nih.gov This computational technique is instrumental in predicting the activity of novel compounds, thereby streamlining the drug discovery process. nih.gov

In coumarin research, QSAR models are developed by calculating a wide array of molecular descriptors for a series of compounds with known biological activities. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for understanding interactions with polar residues in a biological target.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area. They are important for determining the fit of the molecule within a binding site.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common. Lipophilicity is crucial for membrane permeability and hydrophobic interactions.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

The following table provides an example of descriptors used in a QSAR model for the antioxidant activity of coumarin derivatives.

| Descriptor Type | Example Descriptor | Influence on Antioxidant Activity |

| Electronic | LUMO Energy | Lower LUMO energy can indicate a greater ability to accept electrons, potentially enhancing antioxidant activity. |

| Steric | Molecular Volume | Optimal molecular size is often required for fitting into the active site of antioxidant enzymes. |

| Hydrophobic | LogP | Increased lipophilicity can improve cell membrane penetration to reach intracellular targets. |

| Constitutional | Number of Hydroxyl Groups | A higher number of hydroxyl groups often correlates with increased radical scavenging activity. |

Influence of Structural Modifications on Biological Activity and Target Interactions

The targeted modification of the coumarin scaffold is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. Even minor structural alterations can lead to significant changes in biological activity and target engagement. nih.gov

Gravelliferone is a prenylated coumarin, and the presence and position of the prenyl group are critical determinants of its biological activity. Prenylation, the attachment of a farnesyl or geranylgeranyl isoprenoid group, can significantly impact a molecule's properties.

Increased Lipophilicity: The addition of a prenyl chain increases the lipophilicity of the coumarin, which can enhance its ability to cross biological membranes and interact with hydrophobic binding sites on target proteins. mdpi.com

Positional Importance: The position of the prenyl group on the coumarin ring is crucial. Studies on various prenylated coumarins have shown that the biological activity can vary significantly depending on whether the prenyl group is attached at the C3, C6, or C8 position, among others. For instance, in a study of O-prenylated coumarins, substitution at the C6 position resulted in superior anticancer activity compared to substitution at the C8 position. mdpi.com In another study on lipoxygenase inhibitors, 5-farnesyloxycoumarin was the most potent inhibitor of soybean 15-lipoxygenase, while 6-farnesyloxycoumarin was the most potent inhibitor of human 15-lipoxygenase-1, highlighting the importance of the substitution pattern for both potency and selectivity. areeo.ac.ir

Chain Length and Unsaturation: The length and degree of unsaturation of the prenyl chain can also influence activity. Longer or more unsaturated chains can lead to different biological effects. nih.gov

The following table summarizes the influence of prenyl group position on the anti-HIV activity of some coumarin derivatives.

| Compound | Prenyl Group Position | Anti-HIV Activity (EC₅₀ in µM) |

| Compound A | C6 | 0.29 |

| Compound B | C3 | 0.12 |

| Compound C | C8 | 0.68 |

Data compiled from studies on prenylated coumarins and their anti-HIV activity. mdpi.com

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Since biological systems, such as enzymes and receptors, are chiral, they often exhibit stereoselectivity in their interactions with small molecules.

For coumarin derivatives with one or more chiral centers, the different stereoisomers (enantiomers or diastereomers) can have markedly different biological activities. For example, in the case of the anticoagulant warfarin, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. This is because the (S)-enantiomer has a higher affinity for the target enzyme, vitamin K epoxide reductase.

While this compound itself does not have a chiral center in its core structure, the introduction of substituents or the creation of analogues can introduce chirality. For instance, the reduction of a double bond in a prenyl side chain could create a chiral center. In such cases, it would be expected that the different stereoisomers would exhibit different biological activities. The synthesis of specific stereoisomers (stereoselective synthesis) is therefore a critical aspect of drug development for chiral coumarins. atlantis-press.com For example, the synthesis of optically active pyranocoumarins, such as (+)- and (-)-calanolide A, has shown that only the (+)-enantiomer possesses potent anti-HIV activity. This highlights the critical importance of stereochemistry in the biological action of these compounds.

Advanced Analytical Methodologies in Gravelliferone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying Gravelliferone from crude plant extracts. The choice of technique depends on the objective, whether it is for purification (preparative scale) or for quantification (analytical scale).

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of coumarins. mdpi.comnih.gov For this compound, HPLC is employed in both preparative and analytical capacities. In phytochemical investigations of plants like Clausena anisata, preparative HPLC (prep-HPLC) is a critical final step in a multi-step separation process to obtain pure this compound for structural analysis and biological assays. researchgate.net

Analytical HPLC, typically coupled with a Diode Array Detector (DAD), is the method of choice for quantification. dovepress.com A validated HPLC-DAD method ensures reliable determination of the compound in various samples. nih.gov The development of such a method involves optimizing several parameters:

Stationary Phase: A reversed-phase C18 column is most common for separating coumarins and other moderately nonpolar compounds. mdpi.com

Mobile Phase: A gradient elution system, often consisting of acidified water (e.g., with formic or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to achieve effective separation of multiple components in an extract. nih.gov

Detection: A DAD detector allows for the monitoring of chromatograms at multiple wavelengths, with specific wavelengths chosen for maximum absorbance of the target analyte, ensuring selectivity. mdpi.com

Method Validation: To ensure accuracy and reliability, the method is validated according to international guidelines for parameters including linearity, precision (repeatability and intermediate precision), accuracy, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique valued for its simplicity, cost-effectiveness, and ability to perform parallel analysis of multiple samples. nih.gov It is well-suited for the qualitative and quantitative analysis of phytochemicals in herbal drugs and formulations. researchgate.netresearchgate.net

A typical HPTLC method for the analysis of a coumarin (B35378) like this compound involves the following steps:

Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. researchgate.net

Sample Application: Standard solutions of the reference compound and sample extracts are applied to the plate as narrow bands using an automated applicator. preprints.org

Mobile Phase and Development: The plate is developed in a twin-trough chamber saturated with a suitable mobile phase. The composition of the mobile phase, often a mixture of nonpolar and polar solvents (e.g., chloroform, ethyl acetate, and methanol), is optimized to achieve the best separation and a distinct Rf value for the target analyte. researchgate.net

Densitometric Analysis: After development, the plate is dried, and the spots are visualized under UV light at a specific wavelength (e.g., 243 nm). researchgate.net A TLC scanner is used for densitometric evaluation, which measures the absorbance or fluorescence of the spots. The concentration of the analyte in the sample is determined by comparing the peak area of its spot to a calibration curve generated from known concentrations of the standard. researchgate.net

The method is validated for precision, accuracy, and robustness to ensure reliable quantification. researchgate.net The low limits of detection (LOD) and quantification (LOQ) achievable with HPTLC make it a sensitive technique for analyzing compounds even at low concentrations. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for identifying volatile and semi-volatile compounds in complex mixtures, such as the essential oils from medicinal plants.

The analysis of coumarins by GC-MS has been well-documented. The PubChem database contains a GC-MS spectrum for this compound, confirming its amenability to this technique. In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The components are separated as they travel through a capillary column (e.g., HP-5MS) based on their boiling points and affinity for the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (commonly through electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

For coumarins, a characteristic fragmentation pattern involves the loss of a carbon monoxide (CO) molecule from the pyrone ring. The high resolution of modern GC-MS systems, such as Quadrupole Time-of-Flight (QTOF), allows for the determination of molecular formulas from accurate mass measurements and isotopic patterns, providing a high degree of confidence in compound identification. While highly effective for many phytochemicals, the application of GC-MS to more complex, less volatile compounds like prenylated coumarins may sometimes require derivatization to increase their volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools in modern natural product research, offering high sensitivity and selectivity for analyzing complex mixtures without the need for derivatization. This technique was instrumental in the targeted isolation of this compound from Clausena anisata. researchgate.net In this approach, crude extracts were first analyzed by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify target compounds. researchgate.net The subsequent fractionation and purification by preparative HPLC were continuously monitored by LC-HRMS to track the compound of interest. researchgate.net

The MS/MS capabilities provide structural information through controlled fragmentation of the parent ion, which is crucial for distinguishing between isomers and identifying known compounds in an extract by comparing their fragmentation patterns with databases or reference standards. The high resolution and accuracy of detectors like Time-of-Flight (TOF) allow for the precise determination of the elemental composition of the parent compound and its fragments.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a further step in hyphenated techniques, directly coupling the separation power of HPLC with the unparalleled structure elucidation capability of NMR spectroscopy. This method allows for the acquisition of complete NMR data on individual components of a mixture as they elute from the HPLC column, either in a continuous flow or a stopped-flow mode. This is particularly valuable for analyzing unstable compounds or for obtaining structural information from complex mixtures without the need for complete isolation, making it a powerful tool in drug discovery and metabolomics.

Spectroscopic Methods for Structural Elucidation and Characterization

Once a pure compound is isolated, spectroscopic methods are employed to determine its exact chemical structure. For a novel or known compound like this compound, these techniques provide definitive proof of its atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules in solution. The complete assignment of the structure of this compound requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, it reveals characteristic signals for aromatic protons on the coumarin core, olefinic protons of the vinyl group, and aliphatic protons of the two prenyl side chains, including their methyl groups. The ¹³C NMR spectrum shows the number of unique carbon atoms and provides information about their type (e.g., carbonyl, aromatic, olefinic, aliphatic), which is crucial for identifying the carbon skeleton. researchgate.net The large chemical shift range in ¹³C NMR makes it highly sensitive to small structural changes.

2D NMR (COSY, HSQC, HMBC, NOESY): To assemble the full structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out spin systems within the molecule (e.g., tracing the connectivity within the prenyl chains).

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is one of the most critical experiments, as it reveals correlations between protons and carbons that are two or three bonds away. This allows for the connection of different structural fragments, for example, linking the prenyl side chains to the correct positions on the aromatic coumarin ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) shows correlations between protons that are close to each other in space, which is vital for determining the relative stereochemistry and conformation of the molecule.

Through the combined interpretation of these spectra, a complete and unambiguous assignment of the chemical structure of this compound can be achieved.

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Infrared (IR) and Ultraviolet (UV) spectroscopy are fundamental techniques employed in the structural characterization of this compound, providing valuable insights into its functional groups and electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its bonds. For a complex molecule like this compound, the IR spectrum reveals the presence of key functional groups that define its chemical identity. While a specific experimental IR spectrum for pure this compound is not widely published, characteristic absorption bands can be predicted based on its known structure, which includes hydroxyl, carbonyl, and various C-H and C=C bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| C=O (α,β-unsaturated lactone) | 1700-1750 | Stretching |

| C=C (aromatic and alkenyl) | 1450-1650 | Stretching |

| C-O (ether and phenol) | 1000-1300 | Stretching |

| C-H (aromatic and aliphatic) | 2850-3100 | Stretching |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

Mass Spectrometry (MS): In mass spectrometry, this compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This technique provides the molecular weight of the compound with high precision. The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure. A predicted GC-MS spectrum for this compound suggests a molecular ion peak corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound (C19H22O3), the expected exact mass is 298.1569 g/mol . Publicly available MS-MS data for this compound shows several key fragment ions.

| Fragment Ion (m/z) | Relative Intensity (%) | Plausible Structural Assignment |

|---|---|---|

| 299.163574 | 54.44 | [M+H]⁺ Adduct |

| 257.116791 | 84.58 | Loss of a C3H6O fragment |

| 243.101028 | 100 | Further fragmentation, possibly loss of a C4H8 fragment |

| 201.054306 | 54.11 | Loss of additional fragments |

| 187.038544 | 28.89 | Further fragmentation |

Data sourced from PubChem CID 14133589.

The precise masses of these fragment ions, as determined by HRMS, are critical for confirming their elemental compositions and proposing logical fragmentation pathways, thereby solidifying the structural assignment of this compound.

Computational and in silico Approaches

Computational methods have emerged as powerful tools in modern drug discovery and chemical research, enabling the prediction of molecular interactions and biological properties of compounds like this compound before their synthesis or extensive biological testing.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a specific protein target. This method is instrumental in understanding the potential mechanism of action of this compound by identifying its likely biological targets and characterizing the nature of the interactions at the molecular level. The process involves computationally placing the 3D structure of this compound into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. While specific molecular docking studies focusing solely on this compound are not extensively documented in publicly accessible literature, the general methodology would involve:

Preparation of the Ligand and Protein: Obtaining or modeling the 3D structures of this compound and the target protein.

Defining the Binding Site: Identifying the active or allosteric site on the protein where this compound is likely to bind.

Docking Simulation: Using specialized software to explore various binding poses of this compound within the defined site.

Scoring and Analysis: Ranking the poses based on scoring functions and analyzing the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Such studies are crucial for hypothesis-driven research into the biological activities of this compound.

Prediction of Activity Spectra for Substances (PASS): PASS is an in silico tool that predicts the spectrum of biological activities of a compound based on its chemical structure. The prediction is based on a training set of known biologically active substances. For this compound, a PASS analysis would generate a list of potential pharmacological effects and mechanisms of action, each with a corresponding probability of being active (Pa) and inactive (Pi). Activities with Pa > Pi are considered possible for the compound. This approach allows for the rapid screening of this compound for a wide range of potential biological effects, guiding further experimental investigations.

ADME Prediction: The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of drug discovery, as it helps to assess the drug-likeness of a compound. Various computational models can predict these properties for this compound:

| ADME Property | Predicted Parameter | Significance |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability | Predicts the extent of absorption from the gut into the bloodstream. |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Indicates how the compound is distributed throughout the body. |

| Metabolism | Cytochrome P450 (CYP) enzyme inhibition/substrate potential | Predicts the metabolic stability and potential for drug-drug interactions. |

| Excretion | Renal clearance | Estimates how the compound is eliminated from the body. |

These in silico predictions provide a preliminary assessment of the pharmacokinetic profile of this compound, helping to identify potential liabilities early in the research process.

Development and Validation of Research-Specific Analytical Methods

The accurate quantification of this compound in various matrices, such as plant extracts or biological fluids, requires the development and validation of specific and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

The development of an HPLC method for this compound would involve a systematic optimization of chromatographic conditions to achieve a good separation from other components in the sample. Key parameters to be optimized include:

Column: Selection of a suitable stationary phase (e.g., C18) and column dimensions.

Mobile Phase: Optimization of the solvent composition (e.g., a mixture of acetonitrile or methanol and water/buffer) and pH.

Detection: Choosing an appropriate wavelength for UV detection based on the UV spectrum of this compound.

Flow Rate and Temperature: Adjusting these parameters to achieve optimal resolution and analysis time.

Once developed, the analytical method must be validated according to established guidelines (e.g., International Council for Harmonisation - ICH) to ensure its suitability for its intended purpose. The validation process typically assesses the following parameters:

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The closeness of the test results to the true value. | Recovery within 98-102%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | RSD of results should remain within acceptable limits. |

While a specific, fully validated analytical method for this compound is not widely reported in the scientific literature, the principles outlined above would be applied to establish a reliable method for its quantification in research settings.

Future Research Directions for Gravelliferone

Exploration of Undiscovered Biological Activities and Therapeutic Applications

While preliminary studies have highlighted the cytotoxic and anti-HIV activities of gravelliferone, a vast landscape of its potential biological effects remains uncharted. explorationpub.commdpi.com Future research should systematically explore a broader range of pharmacological activities.

Detailed Research Findings:

Initial research has identified this compound's presence in various plant species, including Ruta graveolens, Clausena lansium, and Artocarpus heterophyllus. mdpi.comresearchgate.netscribd.com Its known bioactivities primarily include:

Cytotoxic Effects: this compound has demonstrated significant cytotoxicity against HeLa cells, suggesting its potential as an anticancer agent. explorationpub.com

Anti-HIV Activity: Studies have shown that this compound exhibits anti-HIV activity, with reported EC50 values of 2.28 µM. urfu.ru

The exploration of new therapeutic applications could focus on areas such as:

Anti-inflammatory Properties: Given that many coumarins possess anti-inflammatory effects, investigating this compound's potential to modulate inflammatory pathways is a logical next step. researchgate.net

Antimicrobial Activity: The antimicrobial potential of this compound against a wide spectrum of bacteria and fungi warrants investigation, as other coumarins have shown such properties. researchgate.net

Neuroprotective Effects: The complex structure of this compound makes it a candidate for exploring neuroprotective activities, a field where natural products are of growing interest.

Rational Design and Synthesis of Novel this compound Analogues for Enhanced Bioactivity

The synthesis of novel analogues based on the this compound scaffold presents a promising avenue for enhancing its biological activity and optimizing its pharmacokinetic properties. Rational drug design, guided by computational modeling, can facilitate the targeted synthesis of more potent and selective compounds. studylib.net

Detailed Research Findings:

The synthesis of coumarin (B35378) derivatives is a well-established field, with various methods like the Pechmann condensation, Perkin, Wittig, and Knoevenagel reactions being employed. nih.gov The total synthesis of this compound itself has been achieved, providing a foundation for creating structural analogues. acs.orgunimi.it Future efforts in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound molecule, for instance, by altering substituents on the aromatic ring or the pyrone core, will help in elucidating the structural features crucial for its bioactivity. ijarsct.co.in

Molecular Hybridization: Combining the this compound scaffold with other pharmacologically active moieties, such as triazoles or steroids, could lead to hybrid compounds with synergistic or novel biological functions. nih.gov

Development of Greener Synthesis Methods: Employing environmentally friendly techniques, such as using deep eutectic solvents as both catalyst and medium, can make the synthesis of this compound analogues more sustainable and efficient. acs.org

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

A thorough understanding of how this compound exerts its biological effects at the molecular and cellular levels is crucial for its development as a therapeutic agent. While the precise mechanisms of this compound are not yet fully elucidated, research on related coumarins provides a roadmap for future investigations.

Detailed Research Findings:

The anticancer and anti-HIV activities of various coumarins are known to be mediated through multiple pathways. nih.govnih.gov Potential mechanisms for this compound that warrant investigation include:

Modulation of Signaling Pathways: Investigating the effect of this compound on key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, could reveal its mode of action. nih.gov

Interaction with Apoptotic Proteins: Examining the influence of this compound on the expression and activity of proteins involved in apoptosis, such as the Bcl-2 family, could explain its cytotoxic effects. nih.gov

Enzyme Inhibition: Screening this compound against a panel of enzymes, particularly those involved in viral replication like HIV reverse transcriptase, could identify direct molecular targets. mdpi.com

Cell Cycle Analysis: Determining the impact of this compound on the cell cycle of cancer cells can help to understand its antiproliferative effects. nih.gov

Development of Standardized Research Methodologies for this compound Evaluation

To ensure the reproducibility and comparability of research findings on this compound, the development of standardized methodologies for its extraction, purification, and biological evaluation is essential.

Detailed Research Findings:

Currently, a variety of methods are used for the extraction and analysis of coumarins from plant materials, including maceration, reflux, and ultrasonic- and microwave-assisted extraction, followed by chromatographic techniques like HPLC. nih.govcore.ac.uk However, there is a lack of a universally accepted, standardized protocol specifically for this compound. Future research should aim to:

Establish Standardized Extraction and Purification Protocols: Developing optimized and validated methods for isolating this compound from its natural sources will ensure consistent quality and yield for research purposes.

Develop and Validate Bioassays: Creating robust and reproducible in vitro and in vivo assays to evaluate the biological activities of this compound will be critical for comparing results across different studies. This includes standardizing cell lines, assay conditions, and data analysis methods.

Reference Standards: Ensuring the availability of highly purified and well-characterized this compound as a reference standard is fundamental for accurate quantification and bioactivity testing.

Investigation of Combinatorial Research Approaches with Other Bioactive Compounds

The investigation of this compound in combination with other bioactive compounds, including existing chemotherapeutic drugs, could reveal synergistic interactions that lead to enhanced therapeutic efficacy and reduced side effects. mdpi.com

Detailed Research Findings:

Combination therapy is a cornerstone of modern medicine, particularly in cancer treatment. The principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key area of investigation for natural products. mdpi.com Future research on this compound should explore:

Synergy with Conventional Drugs: Evaluating the effects of combining this compound with standard anticancer drugs could lead to improved treatment outcomes for various cancers. mdpi.com

Combinations with Other Natural Products: Exploring the interactions of this compound with other phytochemicals that have complementary mechanisms of action could result in potent, multi-target therapeutic strategies.

Mechanism of Synergy: When synergistic effects are observed, further studies should be conducted to elucidate the underlying molecular mechanisms of this interaction.

Q & A

Q. What are the established synthetic routes for Gravelliferone, and how can researchers validate their purity and structural integrity?

this compound (C₁₅H₂₂O) is a coumarin derivative first isolated from Ruta graveolens. Key synthetic approaches include direct extraction from plant material via chromatographic separation (e.g., column chromatography with silica gel) and semi-synthetic modification of precursor coumarins. To validate purity, researchers should employ high-performance liquid chromatography (HPLC) paired with UV-Vis spectroscopy, ensuring retention times match reference standards. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to verify the presence of characteristic substituents, such as the 1,1-dimethylallyl and 3-methyl-2-butenyl groups . For reproducibility, experimental protocols must detail solvent systems, temperature gradients, and purification steps .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and how should data discrepancies be addressed?

UV-Vis spectroscopy is critical for identifying the coumarin core (λmax ~300–350 nm), while IR spectroscopy confirms hydroxyl and carbonyl functional groups. Discrepancies in NMR data (e.g., unexpected splitting patterns) may arise from impurities or isomerization during synthesis. Researchers should cross-validate results using 2D NMR techniques (COSY, HSQC) and compare findings with published spectra from authoritative sources like Experientia or An. Quim. . Inconsistent melting points (e.g., Mp 166–168°C vs. 131–133°C for derivatives) warrant recrystallization trials and differential scanning calorimetry (DSC) to assess polymorphic forms .

Q. What are the primary natural sources of this compound, and how can extraction yields be optimized for laboratory-scale studies?

Ruta graveolens remains the primary source. Optimization involves testing solvent polarity (e.g., methanol vs. ethyl acetate), Soxhlet extraction duration, and ultrasonic-assisted extraction parameters. Yield improvements are quantified via gravimetric analysis, with statistical validation (e.g., ANOVA) to identify significant variables. Researchers must report extraction ratios (w/w) and include negative controls to account for solvent interference .

Advanced Research Questions